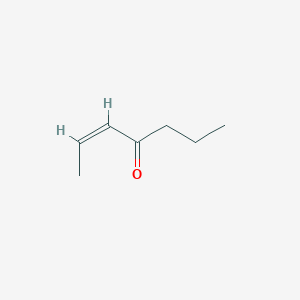
2-Hepten-4-one, (2Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hepten-4-one, (2Z)-, also known as (Z)-hept-2-en-4-one, is an organic compound with the molecular formula C7H12O. It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound is known for its distinct aroma and is used in various applications, including flavoring and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hepten-4-one, (2Z)-, can be synthesized through several methods. One common approach involves the aldol condensation of heptanal with acetone, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the desired (2Z)-isomer .
Industrial Production Methods
In industrial settings, 2-Hepten-4-one, (2Z)-, can be produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain high-purity products suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
2-Hepten-4-one, (2Z)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 2-Hepten-4-one, (2Z)-, can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Heptanoic acid, 2-heptanone
Reduction: 2-heptanol, heptane
Substitution: Various substituted enones and alcohols
Scientific Research Applications
2-Hepten-4-one, (2Z)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Hepten-4-one, (2Z)-, involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It has been shown to modulate the activity of enzymes and receptors, leading to various physiological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
2-Hepten-4-one, (2Z)-, can be compared with other similar compounds, such as:
2-Hepten-4-one, (E)-: The (E)-isomer has a different spatial arrangement of atoms, leading to distinct chemical and physical properties.
2-Octen-4-one: A homologous compound with an additional carbon atom, exhibiting similar reactivity but different physical properties.
2-Heptanone: A saturated analog with no double bond, showing different reactivity and applications.
The uniqueness of 2-Hepten-4-one, (2Z)-, lies in its specific isomeric form, which imparts distinct chemical and biological properties compared to its isomers and analogs.
Properties
CAS No. |
38397-37-4 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(Z)-hept-2-en-4-one |
InChI |
InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h3,5H,4,6H2,1-2H3/b5-3- |
InChI Key |
TXVAOITYBBWKMG-HYXAFXHYSA-N |
Isomeric SMILES |
CCCC(=O)/C=C\C |
Canonical SMILES |
CCCC(=O)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















